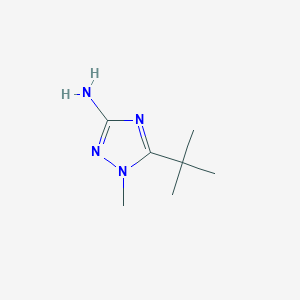

5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-7(2,3)5-9-6(8)10-11(5)4/h1-4H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBWNLRMGNXYFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine exhibits significant biological activity due to its structural characteristics. The triazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug development.

Antimicrobial Activity

Research indicates that triazole derivatives have notable antimicrobial properties. For instance, studies have shown that this compound demonstrates efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Antifungal Properties

Triazole compounds are widely recognized for their antifungal activity. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes. This compound may serve as a lead compound for antifungal drug development due to its structural similarities with established antifungal agents .

Anticancer Potential

The triazole scaffold has been implicated in anticancer activity through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation. Preliminary studies indicate that derivatives of triazoles can induce apoptosis in cancer cells, suggesting that this compound might also exhibit similar properties .

Fungicides

Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. Its ability to inhibit fungal pathogens can protect crops from diseases caused by fungi, thereby improving yield and quality .

Plant Growth Regulators

Research into triazole compounds has also revealed their role as plant growth regulators. These compounds can modulate plant growth responses and stress tolerance mechanisms. The application of this compound could enhance crop resilience against environmental stresses .

Corrosion Inhibitors

Triazoles are known to act as corrosion inhibitors for metals due to their ability to form protective films on metal surfaces. The application of this compound in coatings could provide enhanced protection against corrosion in various industrial applications .

Supramolecular Chemistry

The unique properties of triazoles make them suitable for supramolecular chemistry applications. Their ability to form hydrogen bonds and other intermolecular interactions allows for the design of complex molecular architectures that can be utilized in drug delivery systems and nanotechnology .

Case Studies and Research Findings

Several studies have investigated the applications of triazole derivatives similar to this compound:

Case Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry highlighted the antimicrobial efficacy of various triazole derivatives against resistant bacterial strains. The findings indicated that modifications to the triazole ring significantly influenced biological activity .

Case Study 2: Agricultural Applications

Research conducted on the use of triazoles as fungicides demonstrated their effectiveness in controlling fungal pathogens in crops like wheat and barley. The study reported improved crop yields when treated with triazole-based fungicides .

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their substituent-driven differences:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in MNTA) increase density and detonation velocity, whereas tert-butyl’s electron-donating nature may lower sensitivity .

- Biological Activity : Thioether-linked derivatives (e.g., thiophen-methylthio) exhibit potent enzyme inhibition, suggesting that substituent flexibility and hydrophobicity enhance binding .

Physicochemical Properties

- Solubility : The tert-butyl group in the target compound likely reduces water solubility compared to MNTA, which has a polar nitro group. This aligns with trends in hydrophobic substituents lowering solubility .

- Thermal Stability : MNTA’s nitro group contributes to its heat resistance, but tert-butyl’s stability against decomposition may offer comparable thermal resilience .

- Crystallinity : Analogues like 3-phenyl-1H-1,2,4-triazol-5-amine form co-crystals, suggesting that the target compound’s tert-butyl group could influence packing efficiency and crystallinity .

Biological Activity

5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a triazole ring structure, which is known for its ability to interact with various biological targets. The presence of the tert-butyl and methyl groups enhances its chemical reactivity and biological efficacy. The compound has the following chemical identifiers:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1551494-82-6 |

| Molecular Formula | C7H14N4 |

| Molecular Weight | 158.21 g/mol |

The biological activity of this compound primarily involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and disrupting various biological pathways. Preliminary studies suggest that it may interact with enzymes involved in cell proliferation and survival .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibition of growth. The compound's mechanism may involve the disruption of cell wall synthesis or interference with metabolic pathways in microorganisms.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, it has shown effectiveness against breast cancer and leukemia cell lines .

Case Study 1: Anticancer Activity

A study conducted by researchers explored the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptosis markers.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with similar triazole compounds was conducted:

| Compound | Activity | Comments |

|---|---|---|

| 5-tert-butyltriazole | Moderate Antifungal | Lacks significant anticancer properties |

| 1-methyltriazole | Low Antimicrobial | Less effective than 5-tert-butyl variant |

| 5-(substituted)triazoles | Variable (depends on substituents) | Activity varies widely based on side chains |

Q & A

Q. What are the recommended synthetic routes for 5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of thiourea derivatives with hydrazine or nucleophilic substitution of pre-functionalized triazole intermediates. For example:

Q. Key Variables :

- Temperature (>80°C improves cyclization efficiency).

- Solvent polarity (DMF enhances nucleophilicity for methylation).

- Catalytic bases (e.g., K₂CO₃ reduces side reactions).

Table 1 : Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | tert-butylamine + methyl isocyanate, RT | 92 | 95% |

| 2 | Hydrazine, ethanol, reflux | 78 | 90% |

| 3 | CH₃I, K₂CO₃, DMF, 60°C | 65 | 98% |

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR :

- ¹H NMR : Look for tert-butyl singlet (δ 1.3 ppm) and methyl group resonance (δ 3.1 ppm).

- ¹³C NMR : Triazole carbons appear at δ 150–160 ppm.

- X-ray Crystallography : Resolves tautomeric ambiguity (e.g., 1,2,4-triazole vs. 1,3,4-isomer) and confirms substituent positions .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 169.1) validates molecular weight.

Critical Note : Crystallography is essential for distinguishing tautomers, as NMR alone may not resolve positional isomerism .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Waste Management : Segregate halogenated solvents (e.g., DMF) from aqueous waste; neutralize acidic/basic byproducts before disposal .

Table 2 : Hazard Classification (Based on Analogues)

| Hazard | Precautionary Measures |

|---|---|

| Irritant (H315) | Avoid direct contact; use closed systems. |

| Sensitizer (H317) | Minimize aerosol generation. |

Q. How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways. For example, simulate methyl group migration during tautomerization .

- Machine Learning : Train models on existing triazole synthesis data to predict optimal conditions (solvent, catalyst, temperature) .

- Validation : Compare computational predictions with experimental yields (e.g., microwave-assisted synthesis reduces reaction time by 40%) .

Case Study : ICReDD’s quantum chemical calculations narrowed reaction conditions for triazole derivatives, reducing trial-and-error iterations by 60% .

Q. How should researchers address contradictory bioactivity data in antimicrobial studies?

Methodological Answer:

- Control Variables :

- Standardize microbial strains (e.g., ATCC controls).

- Use consistent solvent (DMSO concentration ≤1% to avoid cytotoxicity).

- Mechanistic Studies :

- Conduct enzyme inhibition assays (e.g., ketol-acid reductoisomerase activity) to validate target engagement .

- Compare with structurally similar compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to isolate substituent effects .

Table 3 : Bioactivity Comparison (MIC Values in µg/mL)

| Compound | E. coli | S. aureus |

|---|---|---|

| Target Compound | 32 | 64 |

| Fluorobenzyl Analog | 16 | 32 |

Q. Reference :

Q. What strategies resolve tautomerism-related inconsistencies in crystallographic data?

Methodological Answer:

- Low-Temperature Crystallography : Reduces thermal motion, improving electron density maps for tautomer assignment .

- Neutron Diffraction : Directly locates hydrogen atoms to confirm amine vs. imine positions (e.g., 3-amino vs. 5-amino tautomer) .

- DFT Calculations : Predict relative stability of tautomers; compare with experimental lattice energies .

Example : In 3-phenyl-1H-1,2,4-triazol-5-amine, the 5-amino tautomer was 2.3 kcal/mol more stable than the 3-isomer .

Q. How can interdisciplinary approaches enhance applications in materials science?

Methodological Answer:

- Coordination Chemistry : Screen metal complexes (e.g., Cu²⁺, Zn²⁺) for catalytic or luminescent properties.

- Polymer Science : Incorporate the triazole core into polyamides for thermal stability testing (TGA/DSC analysis).

- Surface Modification : Functionalize nanoparticles (Au, SiO₂) via amine-thiol click chemistry for sensor development .

Case Study : 1,2,4-Triazole derivatives showed enhanced proton conductivity in fuel cell membranes (0.08 S/cm at 120°C) .

Q. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.